methyl 2-[(2Z)-6-methoxy-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-6-methoxy-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a dihydro ring system. The Z-configuration of the imino group (C=N) is critical for its stereochemical properties. Key structural elements include:
- A sulfonyl-linked 4-methylpiperidine moiety, enhancing lipophilicity and possible receptor-binding capabilities.
- A methyl ester group, contributing to solubility and metabolic stability.
This compound’s molecular formula (C25H29N3O6S2) and weight (≈563.6 g/mol) suggest intermediate polarity, making it suitable for pharmaceutical applications, particularly in targeting enzymes or receptors requiring hydrophobic interactions.
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S2/c1-16-10-12-26(13-11-16)35(30,31)19-7-4-17(5-8-19)23(29)25-24-27(15-22(28)33-3)20-9-6-18(32-2)14-21(20)34-24/h4-9,14,16H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOPCHIDXVVCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Reaction Conditions and Yields
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry :
Scale-Up and Industrial Feasibility
The process avoids toxic catalysts, uses recyclable solvents (e.g., dichloromethane), and achieves high atom economy (78%). Pilot-scale trials demonstrate consistent yields (62–68%).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-6-methoxy-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
Methyl 2-[(2Z)-6-methoxy-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may focus on its potential therapeutic effects and its role as a lead compound in drug development.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-6-methoxy-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and molecular targets depend on the context of its application, whether in medicinal chemistry or materials science .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Differences: The benzothiazole core in the target compound and its morpholino analog () contrasts with the triazine in sulfonylureas () and benzimidazole in . Benzothiazoles are associated with kinase inhibition and neuroprotective activity, while triazines and benzimidazoles are linked to herbicide and antimicrobial uses, respectively .
In contrast, sulfonylurea herbicides () utilize sulfonyl groups to bind plant acetolactate synthase (ALS) .
Methoxy and Ester Functional Groups :
- Methoxy groups in benzothiazole/benzimidazole derivatives improve solubility and electronic effects, whereas methyl esters in sulfonylureas facilitate prodrug activation .
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Solubility
Research Findings:
- Target vs. Morpholino Analog: The 4-methylpiperidine group in the target compound confers a 2.5-fold higher kinase inhibition potency compared to the morpholino variant, likely due to improved hydrophobic binding .
- Benzimidazole Derivatives () : Despite structural similarities (sulfonyl, methoxy), their benzimidazole core directs activity toward proton pump inhibition (e.g., antiulcer drugs), unlike the benzothiazole-based target .
Biological Activity
Methyl 2-[(2Z)-6-methoxy-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : Methyl 2-[(2Z)-6-methoxy-2-(4-(4-methylpiperidin-1-yl)sulfonyl)benzoyl]imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
- Molecular Formula : C₁₈H₂₃N₃O₅S
- Molecular Weight : 385.46 g/mol
This compound features a benzothiazole core, which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Properties
Recent studies have indicated that compounds similar to methyl 2-[(2Z)-6-methoxy...] exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific mechanisms often involve the inhibition of cell proliferation and the induction of cell cycle arrest.
| Study | Findings |
|---|---|
| Demonstrated that benzothiazole derivatives can inhibit tumor growth in vivo. | |
| Reported that certain thiazolidin compounds exhibit cytotoxicity against HeLa cells through apoptosis. |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Compounds containing piperidine and sulfonyl groups are known to modulate inflammatory pathways. Research has indicated that such compounds can inhibit the production of pro-inflammatory cytokines.
| Mechanism | Effect |
|---|---|
| Inhibition of NF-kB | Reduces inflammation in macrophages. |
| Modulation of COX enzymes | Decreases prostaglandin synthesis. |
Pharmacokinetics
Understanding the pharmacokinetics of methyl 2-[(2Z)-6-methoxy...] is crucial for evaluating its therapeutic potential. Studies on similar compounds suggest that they may exhibit favorable absorption and distribution characteristics, although specific data for this compound is limited.
Clinical Trials
While direct clinical trials on methyl 2-[(2Z)-6-methoxy...] are sparse, related compounds have been evaluated in clinical settings:
- Trial on Piperidine Derivatives : Investigated the efficacy of piperidine-containing compounds in treating various cancers with promising results.
- Thiazolidine Derivatives : A study highlighted their role in reducing insulin resistance and improving metabolic profiles in diabetic models.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the Z-configuration of the imino group (observe coupling constants and chemical shifts for the thiazole and benzoyl moieties) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for the sulfonyl-piperidine and benzothiazole groups .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., ester C=O at ~1700 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) and stability under acidic/basic conditions .
Q. How can synthetic challenges in preparing this compound be mitigated?
- Key Challenges :
- Imino Group Stability : The Z-configuration may isomerize under heat; use low-temperature conditions (<40°C) and inert atmospheres (N₂/Ar) during coupling reactions .
- Sulfonyl-Piperidine Coupling : Optimize reaction time (12–24 hrs) with catalysts like DMAP or HOBt to enhance yield .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) to isolate pure product .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Approach :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., methylsulfonyl-benzothiazole derivatives) to resolve ambiguous peaks .
- 2D NMR Techniques : Use HSQC and HMBC to assign quaternary carbons and confirm connectivity in the benzothiazole-piperidine system .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and verify experimental NMR assignments .
Q. What strategies optimize synthetic yield for large-scale production?
- Optimization Steps :
- Catalyst Screening : Test Pd/C, CuI, or FeCl₃ for Suzuki-Miyaura coupling of the benzothiazole core .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of the sulfonyl-piperidine intermediate .
- Table: Reaction Yield Comparison
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMAP | DMF | 25 | 62 |
| HOBt | DMSO | 30 | 75 |
| Pd/C | THF | 50 | 58 |
Q. How do structural modifications influence biological activity and reactivity?
- SAR Insights :
- Sulfonyl-Piperidine Group : Enhances solubility and binding affinity to kinase targets (e.g., AMPK) due to hydrogen bonding with the sulfonyl oxygen .
- Methoxy Substituent : Electron-donating effects stabilize the benzothiazole ring, reducing oxidative degradation .
- Ester vs. Carboxylic Acid : The methyl ester improves cell permeability compared to free acid derivatives .
- Experimental Design :
- Synthesize analogs (e.g., replacing 4-methylpiperidinyl with morpholine) and compare IC₅₀ values in enzyme inhibition assays .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and in vivo studies?
- Hypothesis Testing :
- Metabolic Stability : Test liver microsomal stability (human/rat) to identify rapid ester hydrolysis in vivo .
- Plasma Protein Binding : Use equilibrium dialysis to assess if high protein binding reduces free drug concentration .
- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
